molecular formula C18H31Cl2N3 B1525693 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220034-49-0

1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1525693
CAS No.: 1220034-49-0
M. Wt: 360.4 g/mol
InChI Key: WAHPDURLGCSMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C18H31Cl2N3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine Dihydrochloride is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with GABA receptors affects the neurotransmission pathway . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system in certain organisms .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve function. By binding to GABA receptors and causing hyperpolarization of nerve endings, it induces flaccid paralysis .

Properties

IUPAC Name

1-benzyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18;;/h1-3,6-7,18-19H,4-5,8-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPDURLGCSMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.